molecular formula C14H8LiN B14405414 lithium;9H-fluoren-9-ide-2-carbonitrile CAS No. 88223-11-4

lithium;9H-fluoren-9-ide-2-carbonitrile

Cat. No.: B14405414
CAS No.: 88223-11-4
M. Wt: 197.2 g/mol
InChI Key: OQBTYIQWPOUBCO-UHFFFAOYSA-N
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Description

Lithium 9H-fluoren-9-ide-2-carbonitrile is an organometallic compound comprising a fluorene backbone substituted with a cyano group at the 2-position and a lithium counterion at the 9-position.

Properties

CAS No.

88223-11-4

Molecular Formula

C14H8LiN

Molecular Weight

197.2 g/mol

IUPAC Name

lithium;9H-fluoren-9-ide-2-carbonitrile

InChI

InChI=1S/C14H8N.Li/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14;/h1-8H;/q-1;+1

InChI Key

OQBTYIQWPOUBCO-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH-]1C2=CC=CC=C2C3=C1C=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

The synthesis of lithium;9H-fluoren-9-ide-2-carbonitrile typically involves the reaction of 9H-fluoren-9-ide with lithium and a carbonitrile group. One common method involves the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . This reaction can be carried out under mild conditions, typically at room temperature, and results in high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

Lithium;9H-fluoren-9-ide-2-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

Lithium;9H-fluoren-9-ide-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;9H-fluoren-9-ide-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can form stable complexes with different biomolecules, influencing their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Fluorene Carbonitriles

(a) 9,9-Dibutyl-9H-fluorene-2-carbonitrile
  • Structure : Features a fluorene backbone with two butyl groups at the 9-position and a nitrile at the 2-position.
  • Crystallography: Monoclinic crystal system (space group P21/n), with unit cell parameters a = 15.899 Å, b = 5.6109 Å, c = 15.664 Å, and β = 103.69° .
  • Applications : Used in organic light-emitting diodes (OLEDs) due to enhanced solubility from butyl groups and stable charge transport .
(b) 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile
  • Structure : Combines a fluorene moiety with a furan ring linked via a methylidene bridge and a nitrile group.
  • Crystallography: Monoclinic (P21/n), unit cell dimensions a = 15.899 Å, b = 5.6109 Å, c = 15.664 Å, β = 103.69°, and Z = 4 .
  • Applications: Exhibits electro-optical properties suitable for polymer LEDs (PLEDs) and anticorrosive nanocomposites .
(c) 9H-Fluorene-9-carbonitrile
  • Structure : Nitrile group at the 9-position instead of the 2-position.
  • Properties : Molecular weight 191.23 g/mol, CAS 1529-40-4, with gas-phase deprotonation ΔrG° = 1345 ± 8.4 kJ/mol .
  • Reactivity : Higher acidity at the 9-position compared to 2-substituted analogs due to resonance stabilization .

Lithium Salts of Fluorene Derivatives

Lithium salts of fluorene derivatives are less documented in the evidence, but inferences can be drawn:

  • Reactivity : The lithium ion in 9H-fluoren-9-ide-2-carbonitrile likely increases nucleophilicity at the 9-position, facilitating use in polymerization or cross-coupling reactions, analogous to other fluorenyllithium compounds.

Data Tables

Table 1: Structural and Crystallographic Comparison

Compound Molecular Formula Molecular Weight (g/mol) Crystal System Space Group Applications
Lithium 9H-fluoren-9-ide-2-carbonitrile C₁₄H₇LiN 188.12 (estimated) Not reported Not reported Synthetic intermediate, PLEDs
9,9-Dibutyl-9H-fluorene-2-carbonitrile C₂₁H₂₁N 295.40 Monoclinic P21/n OLEDs
5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile C₁₉H₁₁NO 269.29 Monoclinic P21/n PLEDs, anticorrosive materials

Table 2: Key Physicochemical Properties

Compound CAS Number ΔrG° (kJ/mol) Notable Features
9H-Fluorene-9-carbonitrile 1529-40-4 1345 ± 8.4 High acidity at 9-position
9H-Fluorene-2-carbonitrile 2523-48-0 Not reported Used in synthesis; GHS safety data available

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